molecular formula C5H12N2O2 B13794941 ethyl (2S)-2-hydrazinylpropanoate

ethyl (2S)-2-hydrazinylpropanoate

Cat. No.: B13794941
M. Wt: 132.16 g/mol
InChI Key: BKHSRJMDBZAYJW-BYPYZUCNSA-N
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Description

Ethyl (2S)-2-hydrazinylpropanoate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazine functional group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2S)-2-hydrazinylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromopropanoate with hydrazine hydrate under basic conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_5\text{O}_2\text{CCHBrCH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{CCH(NHNH_2)CH}_3 + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2S)-2-hydrazinylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of ethyl (2S)-2-hydrazinylpropanol.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Ethyl (2S)-2-hydrazinylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-hydrazinylpropanoate involves its interaction with molecular targets through the hydrazine functional group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The pathways involved may include the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Ethyl (2S)-2-hydrazinylpropanoate can be compared with other hydrazine derivatives such as:

    Ethyl hydrazinoacetate: Similar structure but with a different carbon backbone.

    Methyl hydrazinylpropanoate: Similar functional groups but with a methyl ester instead of an ethyl ester.

    Hydrazinylbutanoate: Longer carbon chain with similar functional groups.

Properties

IUPAC Name

ethyl (2S)-2-hydrazinylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3-9-5(8)4(2)7-6/h4,7H,3,6H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHSRJMDBZAYJW-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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